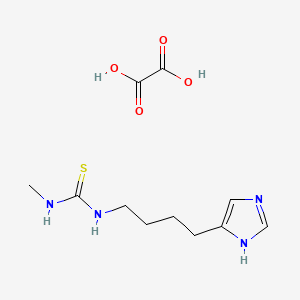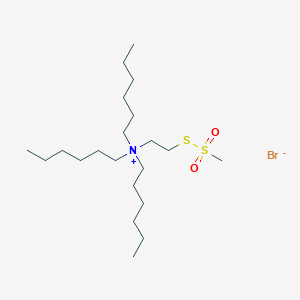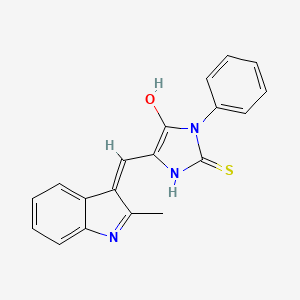
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is a complex organic compound that features a unique combination of indole, imidazole, and mercapto functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-mercapto-3-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The indole and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted indole and imidazole derivatives.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One involves its interaction with specific molecular targets. The indole and imidazole rings can bind to enzymes or receptors, modulating their activity. The mercapto group may participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
2-Methyl-1H-Indole-3-Carboxaldehyde: A precursor in the synthesis of the target compound.
2-Mercapto-3-Phenyl-4H-Imidazol-4-One: Another precursor used in the synthesis.
Indole Derivatives: Compounds with similar indole structures, such as tryptamine and serotonin derivatives.
Uniqueness
(5E)-2-Mercapto-5-[(2-Methyl-1H-Indol-3-Yl)-Methylene]-3-Phenyl-3,5-Dihydro-4H-Imidazol-4-One is unique due to its combination of indole, imidazole, and mercapto functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C19H15N3OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)/b15-11+ |
InChI 键 |
HENBDVWJTRHRLX-RVDMUPIBSA-N |
手性 SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=S)N3)C4=CC=CC=C4)O |
规范 SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


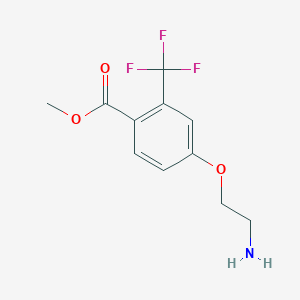
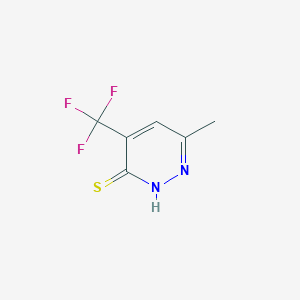
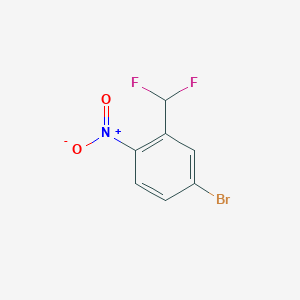

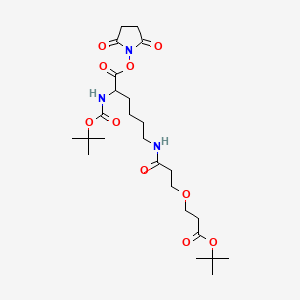

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
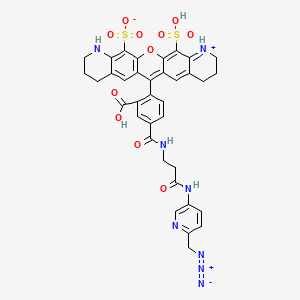
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
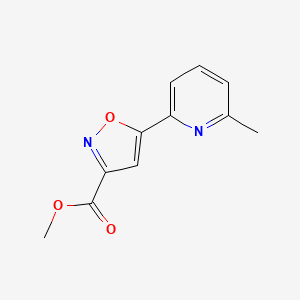
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
